(8R,9S,13S,14S)-3-hydroxy-13-methyl-2,4-dinitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
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Overview
Description
The compound (8R,9S,13S,14S)-3-hydroxy-13-methyl-2,4-dinitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one is a complex organic molecule with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8R,9S,13S,14S)-3-hydroxy-13-methyl-2,4-dinitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one involves multiple steps, starting from simpler organic molecules. The process typically includes:
Formation of the Cyclopenta[a]phenanthrene Core: This step involves the cyclization of precursor molecules under acidic or basic conditions to form the core structure.
Introduction of Hydroxy and Methyl Groups: Functionalization of the core structure to introduce the hydroxy and methyl groups is achieved through selective reactions, such as hydroxylation and methylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(8R,9S,13S,14S)-3-hydroxy-13-methyl-2,4-dinitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one: undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro groups can also participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst, sodium borohydride (NaBH4)
Substitution: Ammonia (NH3), thiols (RSH)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Amino derivatives
Substitution: Substituted aromatic compounds
Scientific Research Applications
(8R,9S,13S,14S)-3-hydroxy-13-methyl-2,4-dinitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (8R,9S,13S,14S)-3-hydroxy-13-methyl-2,4-dinitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one involves its interaction with specific molecular targets and pathways. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxy group can also participate in hydrogen bonding and other interactions with biomolecules, influencing the compound’s activity.
Comparison with Similar Compounds
(8R,9S,13S,14S)-3-hydroxy-13-methyl-2,4-dinitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one: can be compared with other similar compounds, such as:
This compound: Similar in structure but with different functional groups or substitutions.
This compound: Compounds with similar core structures but different stereochemistry.
The uniqueness of This compound
Properties
CAS No. |
42979-83-9 |
---|---|
Molecular Formula |
C18H20N2O6 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
(8R,9S,13S,14S)-3-hydroxy-13-methyl-2,4-dinitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H20N2O6/c1-18-7-6-9-10(13(18)4-5-15(18)21)2-3-11-12(9)8-14(19(23)24)17(22)16(11)20(25)26/h8-10,13,22H,2-7H2,1H3/t9-,10+,13-,18-/m0/s1 |
InChI Key |
OUTYSJWUIGIGQH-HIONPOMWSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C(C(=C(C=C34)[N+](=O)[O-])O)[N+](=O)[O-] |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C(C(=C(C=C34)[N+](=O)[O-])O)[N+](=O)[O-] |
Origin of Product |
United States |
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